diiodo-lambda~5~-phosphane CAS No. 92803-09-3](/img/structure/B14369412.png)
[2-(Diethylphosphanyl)ethenyl](diethyl)diiodo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of both diethylphosphanyl and diiodo-lambda~5~-phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane typically involves the reaction of diethylphosphanyl compounds with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups.
Substitution: The diiodo groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is used as a reagent in the synthesis of complex organophosphorus compounds. Its unique reactivity makes it valuable for creating new materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study phosphine interactions with biological molecules. Its ability to form stable complexes with metals also makes it useful in bioinorganic chemistry.
Medicine
Industry
In industry, this compound is used in the production of advanced materials, including catalysts and polymers. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylphosphanyl)ethenyldibromo-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldichloro-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldifluoro-lambda~5~-phosphane
Uniqueness
Compared to similar compounds, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is unique due to the presence of diiodo groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications where specific chemical properties are required.
Propiedades
Número CAS |
92803-09-3 |
|---|---|
Fórmula molecular |
C10H22I2P2 |
Peso molecular |
458.04 g/mol |
Nombre IUPAC |
2-diethylphosphanylethenyl-diethyl-diiodo-λ5-phosphane |
InChI |
InChI=1S/C10H22I2P2/c1-5-13(6-2)9-10-14(11,12,7-3)8-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
JLVOHJKIGKEMSL-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)C=CP(CC)(CC)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


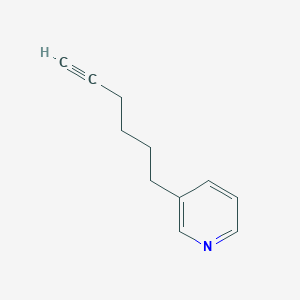
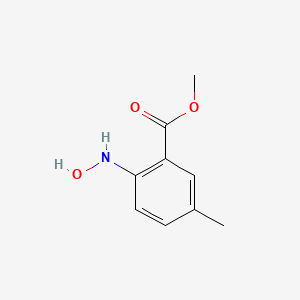
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
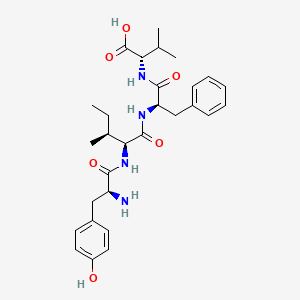
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
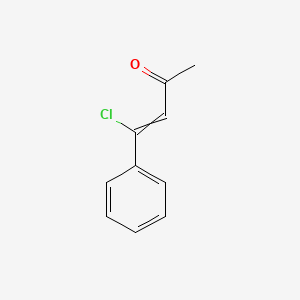
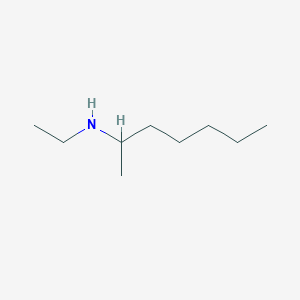

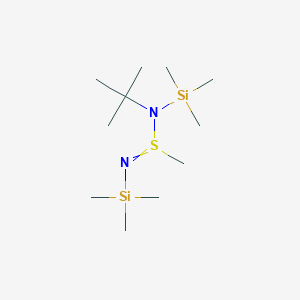
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)

![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

